molecular formula C18H21BrN2O2S B3680305 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B3680305
M. Wt: 409.3 g/mol
InChI Key: ZIMLSUNWWGPRKO-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a bromine atom, two methyl groups, a sulfonyl group, and a phenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps. One common synthetic route includes the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Chemical Reactions Analysis

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2S/c1-14-12-17(19)18(13-15(14)2)24(22,23)21-10-8-20(9-11-21)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMLSUNWWGPRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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